molecular formula C21H19ClN2O2 B2535693 8-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoline CAS No. 2034277-40-0

8-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2535693
CAS No.: 2034277-40-0
M. Wt: 366.85
InChI Key: FIHGFKBJBMAPEN-UHFFFAOYSA-N
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Description

8-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring through an ether bond. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and piperidine moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. One common method involves the following steps:

    Synthesis of 2-chlorobenzoyl chloride: This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 1-(2-chlorobenzoyl)piperidine: The 2-chlorobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine.

    Coupling with 8-hydroxyquinoline: The final step involves the reaction of 1-(2-chlorobenzoyl)piperidine with 8-hydroxyquinoline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: 1-(2-chlorobenzyl)piperidin-4-ol.

    Substitution: 8-{[1-(2-aminobenzoyl)piperidin-4-yl]oxy}quinoline or 8-{[1-(2-thiobenzoyl)piperidin-4-yl]oxy}quinoline.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit antimicrobial or anticancer properties due to the presence of the quinoline moiety.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: A simpler analog that also exhibits antimicrobial properties.

    1-(2-chlorobenzoyl)piperidine: Shares the piperidine moiety but lacks the quinoline structure.

    Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.

Uniqueness

8-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoline is unique due to the combination of the quinoline and piperidine moieties, which may confer a broader range of biological activities and chemical reactivity compared to its individual components.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-chlorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-18-8-2-1-7-17(18)21(25)24-13-10-16(11-14-24)26-19-9-3-5-15-6-4-12-23-20(15)19/h1-9,12,16H,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHGFKBJBMAPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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